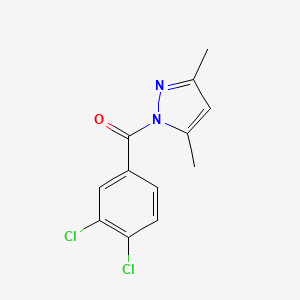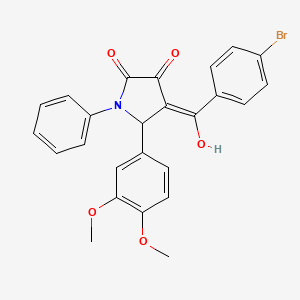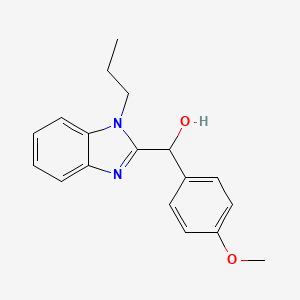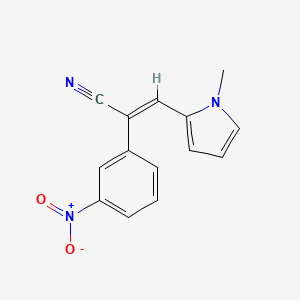
isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate, also known as S 18986, is a compound that belongs to the class of piperidine derivatives. It has been found to have potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
The exact mechanism of action of S 18986 is not fully understood. However, it has been suggested that S 18986 may act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various neurological processes, such as synaptic plasticity, learning, and memory. By enhancing the activity of mGluR5, S 18986 may improve cognitive function and protect neurons from degeneration.
Biochemical and Physiological Effects:
S 18986 has been found to have various biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are associated with neuroinflammation and neurodegeneration.
実験室実験の利点と制限
One advantage of using S 18986 in lab experiments is its high potency and selectivity for mGluR5. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. However, one limitation of using S 18986 is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on S 18986. One direction is to further elucidate its mechanism of action and identify its downstream signaling pathways. Another direction is to investigate its potential therapeutic effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of more water-soluble analogs of S 18986 may improve its pharmacokinetics and clinical efficacy.
In conclusion, S 18986 is a promising compound that has potential therapeutic effects on various neurological disorders. Its mechanism of action involves the modulation of the mGluR5 receptor, which is involved in various neurological processes. Further research on S 18986 may lead to the development of novel treatments for these disorders.
合成法
The synthesis of S 18986 involves a multi-step process that includes the reaction of 2-amino-5-methylpyridine with ethyl acrylate, followed by the reduction of the resulting ester with sodium borohydride, and finally, the reaction of the resulting alcohol with isobutyl chloroformate. The yield of the final product is around 60%.
科学的研究の応用
S 18986 has been extensively studied for its potential therapeutic effects on various neurological disorders. In animal models of Alzheimer's disease, S 18986 has been found to improve cognitive function and reduce amyloid-beta deposition in the brain. In Parkinson's disease models, S 18986 has been shown to improve motor function and protect dopaminergic neurons from degeneration. In schizophrenia models, S 18986 has been found to reduce the positive symptoms of the disease.
特性
IUPAC Name |
2-methylpropyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)11-21-15(19)18-8-6-16(20,7-9-18)14-5-4-13(3)10-17-14/h4-5,10,12,20H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMJXYWSIFSGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)OCC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)

![dibenzo[a,i]phenazine](/img/structure/B5295178.png)


![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)

![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)